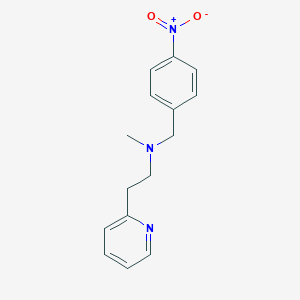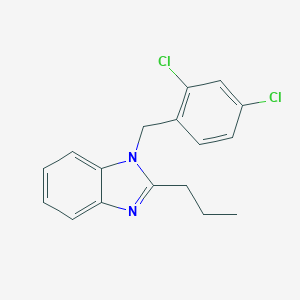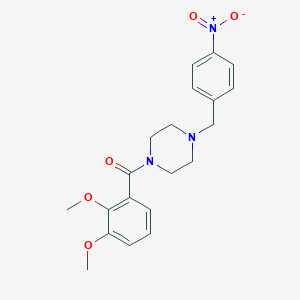
N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine, also known as NBME, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a selective agonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning, memory, and inflammation.
Mechanism of Action
N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine acts as a selective agonist of the α7 nicotinic acetylcholine receptor. The receptor is located in the central and peripheral nervous system and is involved in various physiological processes such as learning, memory, and inflammation. Activation of the receptor by N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine leads to the influx of calcium ions into the cell, which triggers various signaling pathways that result in the observed effects of the compound.
Biochemical and Physiological Effects:
N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine has been shown to enhance cognitive function, reduce inflammation, and improve memory in various animal models. The compound has also been investigated for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and depression. N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine has been shown to have a neuroprotective effect in animal models of Alzheimer's disease and reduce the symptoms of schizophrenia and depression.
Advantages and Limitations for Lab Experiments
The advantages of using N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine in lab experiments include its high purity, selectivity for the α7 nicotinic acetylcholine receptor, and well-established synthesis method. The limitations of using N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine include its high cost and limited availability.
Future Directions
For research include investigating the compound's effects on other diseases such as Parkinson's disease and multiple sclerosis, optimizing the synthesis method to increase yield and reduce cost, and developing more selective agonists of the α7 nicotinic acetylcholine receptor. Additionally, the use of N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine in combination with other compounds may lead to synergistic effects and improve its therapeutic potential.
Synthesis Methods
The synthesis of N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine involves the reaction of 4-nitrobenzyl bromide with 2-(pyridin-2-yl)ethanamine in the presence of sodium hydride and N-methylimidazole. The reaction yields N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine as a yellow solid with a purity of over 95%. The synthesis method has been optimized to increase the yield and purity of the compound, making it suitable for various scientific applications.
Scientific Research Applications
N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine has been used extensively in scientific research to study the α7 nicotinic acetylcholine receptor. The compound has been shown to enhance cognitive function, reduce inflammation, and improve memory in various animal models. N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine has also been investigated for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and depression. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans.
properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-methyl-N-[(4-nitrophenyl)methyl]-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C15H17N3O2/c1-17(11-9-14-4-2-3-10-16-14)12-13-5-7-15(8-6-13)18(19)20/h2-8,10H,9,11-12H2,1H3 |
InChI Key |
DGFGFXJTTDBPGC-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-Bromophenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229574.png)
![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)

![N'-[(1-isobutyl-1H-benzimidazol-2-yl)methylene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B229594.png)


![2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide](/img/structure/B229598.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)
![(4-Nitrophenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B229603.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)
